molecular formula C13H17NS2 B14533929 Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate CAS No. 62604-25-5

Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate

Cat. No.: B14533929
CAS No.: 62604-25-5
M. Wt: 251.4 g/mol
InChI Key: CVRAMPIYJVQLLI-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a prop-2-en-1-yl group attached to a 3-phenylpropyl carbamodithioate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate typically involves the reaction of prop-2-en-1-yl halides with 3-phenylpropylamine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl (3-phenylpropyl)carbamate
  • Prop-2-en-1-yl (3-phenylpropyl)thiocarbamate
  • Prop-2-en-1-yl (3-phenylpropyl)urea

Uniqueness

Prop-2-en-1-yl (3-phenylpropyl)carbamodithioate is unique due to the presence of the carbamodithioate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62604-25-5

Molecular Formula

C13H17NS2

Molecular Weight

251.4 g/mol

IUPAC Name

prop-2-enyl N-(3-phenylpropyl)carbamodithioate

InChI

InChI=1S/C13H17NS2/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,14,15)

InChI Key

CVRAMPIYJVQLLI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NCCCC1=CC=CC=C1

Origin of Product

United States

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